molecular formula C17H14N2O4 B11694613 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11694613
M. Wt: 310.30 g/mol
InChI Key: XEHLQGSLTWMIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar biological activities.

    N-Phenylacetamide: Another related compound with different functional groups.

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14N2O4/c1-23-12-8-6-11(7-9-12)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20)

InChI Key

XEHLQGSLTWMIIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.